The synthesis of diethylstilbestrol dipalmitate involves the esterification of diethylstilbestrol with palmitic acid. This reaction typically requires a catalyst, such as sulfuric acid or another acid catalyst, to facilitate the formation of the ester bond. The general process can be summarized as follows:
Diethylstilbestrol dipalmitate has the following molecular characteristics:
Diethylstilbestrol dipalmitate can undergo various chemical reactions typical for esters, including hydrolysis and transesterification:
These reactions are crucial for understanding the stability and reactivity of diethylstilbestrol dipalmitate in biological systems .
The mechanism of action of diethylstilbestrol dipalmitate primarily involves its interaction with estrogen receptors in target tissues. Upon administration, the compound is believed to release diethylstilbestrol, which then binds to estrogen receptors, leading to the following biological effects:
This mechanism underlies its use in various therapeutic contexts, although safety concerns have limited its application .
Diethylstilbestrol dipalmitate exhibits several notable physical and chemical properties:
These properties highlight its potential for prolonged action within the body compared to more hydrophilic compounds.
Diethylstilbestrol dipalmitate has been investigated for various scientific uses, particularly in the fields of endocrinology and reproductive health:
While its clinical use has diminished due to safety issues associated with diethylstilbestrol itself, ongoing research may uncover new applications or safer derivatives based on its structure.
Diethylstilbestrol dipalmitate (DES-DP) emerged as a chemical derivative of the synthetic estrogen diethylstilbestrol (DES), first synthesized in 1938. DES itself was created through the McMurry coupling reaction of p-methoxypropiophenone, using titanium(III) chloride and lithium aluminum hydride to form the core stilbene structure. Early synthesis faced challenges in purity, with some batches inadvertently containing up to 50% of the stereoisomer hexestrol due to insufficient analytical techniques like thin-layer chromatography [4]. To address the pharmacokinetic limitations of DES—particularly rapid hepatic metabolism and poor oral bioavailability—researchers esterified DES with palmitic acid (hexadecanoic acid) to create DES-DP. This lipophilic modification significantly altered the compound's physicochemical properties, delaying its release and metabolism [3] [8].
The esterification process leveraged fatty acid conjugation, a strategy gaining traction in mid-20th-century pharmacology to prolong drug action. DES-DP’s synthesis involved reacting DES with palmitoyl chloride under controlled conditions, yielding a high-molecular-weight (745.186 g/mol) prodrug designed for depot administration. Unlike its parent compound, DES-DP exhibited near-insolubility in aqueous solutions but high solubility in oil-based vehicles, making it suitable for intramuscular injection formulations [3] [7].
DES-DP was developed explicitly to overcome the frequent dosing requirements of DES. Its primary advantage was prolonged duration of action: A single 5 mg intramuscular injection in oil provided symptomatic relief for 8–10 weeks in menopausal patients, with higher doses (15–20 mg) extending efficacy to 3+ months. This contrasted sharply with DES dipropionate (1–2 weeks’ duration) and unmodified DES (days) [3]. By the 1940s–1950s, DES-DP (marketed as Palmestril and Stilpalmitate) became a cornerstone for managing:
Table 1: Comparative Duration of Estrogen Esters in Menopausal Therapy
Compound | Chemical Modification | Average Duration per 5 mg Dose |
---|---|---|
DES (unmodified) | None | 3–7 days |
DES dipropionate | C3 ester | ~5 weeks |
DES dipalmitate | C16 ester | 8–16 weeks |
The drug’s mechanism relied on enzymatic hydrolysis in tissues and blood, gradually releasing active DES. This slow release reduced peak plasma concentrations, mitigating acute side effects like nausea while maintaining therapeutic estrogen receptor agonism. DES-DP also saw experimental use in aqueous suspensions to modulate release kinetics further, though oil-based formulations dominated clinical practice [3] [9].
DES-DP’s decline was inextricably linked to the safety crisis surrounding its parent compound, DES. Key regulatory milestones include:
Table 2: Regulatory Timeline for DES and Derivatives
Year | Region/Agency | Action | Primary Rationale |
---|---|---|---|
1941–1971 | Global | Widespread use in pregnancy | (Incorrectly) believed to prevent miscarriage |
1971 | U.S. FDA | Contraindicated in pregnancy | Vaginal adenocarcinoma in DES daughters |
1978 | Europe | Pregnancy use banned | Reproductive tract abnormalities |
1985 | U.S. NTP | Classified DES as "known carcinogen" | Human carcinogenicity data |
2000s | International | Market withdrawal of DES-DP formulations | Safer alternatives and legacy safety concerns |
The teratogenicity of DES metabolites—disrupting embryonic reproductive tract development—was the principal driver for withdrawal. Though DES-DP itself was a prodrug, its metabolic conversion to DES rendered it part of a broader class of endocrine disruptors with intergenerational health impacts [1] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9